molecular formula C45H50N3O2P B14009594 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide

2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide

Katalognummer: B14009594
Molekulargewicht: 695.9 g/mol
InChI-Schlüssel: OOIUKCPHCNGTCM-LLJQWCRPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound with a molecular formula of C45H50N3O2P and a molecular weight of 695.87 g/mol . This compound is notable for its intricate structure, which includes a phosphino group and a cinchonan derivative, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with specific molecular targets and pathways. The phosphino group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The cinchonan derivative can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide lies in its combination of the phosphino group and the cinchonan derivative, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C45H50N3O2P

Molekulargewicht

695.9 g/mol

IUPAC-Name

2-bis(2,4,6-trimethylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C45H50N3O2P/c1-9-33-26-48-19-17-34(33)24-40(48)42(36-16-18-46-39-15-14-35(50-8)25-38(36)39)47-45(49)37-12-10-11-13-41(37)51(43-29(4)20-27(2)21-30(43)5)44-31(6)22-28(3)23-32(44)7/h9-16,18,20-23,25,33-34,40,42H,1,17,19,24,26H2,2-8H3,(H,47,49)/t33-,34-,40-,42-/m0/s1

InChI-Schlüssel

OOIUKCPHCNGTCM-LLJQWCRPSA-N

Isomerische SMILES

CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)N[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)NC(C3CC4CCN3CC4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.